molecular formula C10H13NO5S B12712876 5-Ethoxy-1-(2-furanylsulfonyl)-2-pyrrolidinone CAS No. 111711-65-0

5-Ethoxy-1-(2-furanylsulfonyl)-2-pyrrolidinone

Cat. No.: B12712876
CAS No.: 111711-65-0
M. Wt: 259.28 g/mol
InChI Key: YMJFSVPPSKSRHW-UHFFFAOYSA-N
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Description

5-Ethoxy-1-(2-furanylsulfonyl)-2-pyrrolidinone is a chemical compound that belongs to the class of pyrrolidinones It is characterized by the presence of an ethoxy group, a furan ring, and a sulfonyl group attached to the pyrrolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1-(2-furanylsulfonyl)-2-pyrrolidinone typically involves the following steps:

    Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Attachment of the Furan Ring: The furan ring can be attached through a sulfonylation reaction using furan-2-sulfonyl chloride as the sulfonylating agent.

    Final Assembly: The final compound is obtained by combining the intermediate products under controlled conditions to ensure the desired structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-1-(2-furanylsulfonyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Ethoxy-1-(2-furanylsulfonyl)-2-pyrrolidinone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Ethoxy-1-(2-furanylsulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethoxy-1-methyl-2-benzimidazolylthioethanone
  • 5-Ethoxy-1-methyl-2-benzimidazolylthioethanone
  • 5-Ethoxy-1-methyl-2-benzimidazolylthioethanone

Uniqueness

5-Ethoxy-1-(2-furanylsulfonyl)-2-pyrrolidinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

111711-65-0

Molecular Formula

C10H13NO5S

Molecular Weight

259.28 g/mol

IUPAC Name

5-ethoxy-1-(furan-2-ylsulfonyl)pyrrolidin-2-one

InChI

InChI=1S/C10H13NO5S/c1-2-15-9-6-5-8(12)11(9)17(13,14)10-4-3-7-16-10/h3-4,7,9H,2,5-6H2,1H3

InChI Key

YMJFSVPPSKSRHW-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCC(=O)N1S(=O)(=O)C2=CC=CO2

Origin of Product

United States

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